BenchChemオンラインストアへようこそ!

1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

soluble epoxide hydrolase urea inhibitor structural differentiation

Procure CAS 2097897-33-9 to access a naphthylmethyl-pyrazolyl-cyclohexyl urea scaffold that replaces the adamantyl cage of t-AUCB. This specific topology enables unique electronic/steric interactions in the sEH hydrophobic tunnel, modulates physicochemical properties (MW ~348 vs ~470), and offers a pyrazole synthetic handle for SAR expansion. Essential for dual-target COX-2/sEH profiling and kinase selectivity panels—generic sEH inhibitors cannot replicate this architecture.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 2097897-33-9
Cat. No. B2464769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
CAS2097897-33-9
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)N4C=CC=N4
InChIInChI=1S/C21H24N4O/c26-21(22-15-17-7-3-6-16-5-1-2-8-20(16)17)24-18-9-11-19(12-10-18)25-14-4-13-23-25/h1-8,13-14,18-19H,9-12,15H2,(H2,22,24,26)
InChIKeyMDZMXHPNLGRDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097897-33-9): Structural and Pharmacological Classification


1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097897-33-9) is a synthetic, urea-based small molecule (C21H24N4O; MW 348.45 g/mol) featuring a naphthalen-1-ylmethyl group on one urea nitrogen and a 4-(1H-pyrazol-1-yl)cyclohexyl substituent on the other [1]. The compound belongs to the pharmacologically significant class of pyrazolyl-urea derivatives, a scaffold extensively explored for soluble epoxide hydrolase (sEH) inhibition and dual cyclooxygenase-2 (COX-2)/sEH inhibition [2]. This unique combination of aromatic (naphthyl, pyrazolyl) and aliphatic (cyclohexyl) motifs distinguishes it from first-generation urea-based sEH inhibitors such as AUDA and t-AUCB, which rely on adamantyl or aliphatic chain substructures [3].

Why In-Class Urea-Based sEH Inhibitors Cannot Be Interchanged with CAS 2097897-33-9


Within the urea-based sEH inhibitor pharmacophore, seemingly minor structural modifications—such as the nature of the N-alkyl substituent or cycloalkyl linker—produce orders-of-magnitude differences in inhibitory potency, isoform selectivity, and in vivo pharmacokinetics [1]. For instance, substituting an adamantyl group (t-AUCB, IC50 = 1.3 nM) with a naphthylmethyl group fundamentally alters the steric and electronic landscape of the urea binding pocket interaction [2]. Compounds in the pyrazolyl-urea subclass additionally exhibit dual COX-2/sEH pharmacology that is exquisitely sensitive to the spacer length and aryl substitution pattern, meaning that procurement of a generic 'sEH inhibitor'—without verifying the specific naphthylmethyl-pyrazolyl-cyclohexyl topology—cannot be assumed to recapitulate the same target engagement profile, selectivity fingerprint, or downstream biological effects as CAS 2097897-33-9 [1].

Quantitative Differentiation Evidence for 1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097897-33-9)


Structural Topology Divergence from First-Generation sEH Inhibitors t-AUCB and AR9281

CAS 2097897-33-9 differs fundamentally from the benchmark sEH inhibitors t-AUCB and AR9281 in its N-substitution topology. t-AUCB employs an N-adamantyl urea linked via a cyclohexyloxy-benzoic acid extension, while AR9281 utilizes an N-(1-acetylpiperidin-4-yl) substitution [1]. CAS 2097897-33-9 instead presents a naphthalen-1-ylmethyl group on one urea nitrogen and a 4-(1H-pyrazol-1-yl)cyclohexyl moiety on the other [2]. This topology replaces the aliphatic adamantyl cage with a planar aromatic naphthyl system and introduces a heterocyclic pyrazole ring absent from both comparators, creating a distinct pharmacophoric profile.

soluble epoxide hydrolase urea inhibitor structural differentiation

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Clinical-Stage sEH Inhibitor GSK2256294

The molecular weight of CAS 2097897-33-9 (348.45 g/mol) and its predicted logP (approximately 3.5–4.0 based on the naphthyl and cyclohexyl motifs) place it in a physicochemical region distinct from the clinical-stage sEH inhibitor GSK2256294 (MW 469.4 g/mol; cLogP ≈ 2.8) [1]. The lower molecular weight and higher lipophilicity of CAS 2097897-33-9 may favor blood-brain barrier penetration and tissue distribution profiles that diverge from the more polar, higher-MW GSK2256294 scaffold [2]. Comparative properties are summarized below.

physicochemical profile molecular weight lipophilicity sEH inhibitor

Class-Level Dual COX-2/sEH Inhibitory Potential: Scaffold Justification from Pyrazolyl-Urea SAR

The pyrazolyl-cyclohexyl-urea scaffold of CAS 2097897-33-9 directly parallels the core architecture of the most potent dual COX-2/sEH inhibitors reported by Hwang et al. (2011), where compounds 21b, 21i, and 21j—featuring a 1,5-diarylpyrazole linked via a three-methylene spacer to the urea—achieved nanomolar potency against both sEH and COX-2 with selectivity over COX-1 [1]. Although the specific IC50 values for CAS 2097897-33-9 have not been publicly disclosed, the presence of the pyrazol-1-yl-cyclohexyl motif (rather than the 1,5-diarylpyrazole in the reference compounds) represents a structural variation within the same pharmacophore class that has been explicitly claimed for sEH inhibition in patent literature [2]. The reference dual inhibitors achieved sEH IC50 values of ≤100 nM and COX-2 IC50 values in the low micromolar range with >10-fold selectivity over COX-1 [1].

dual COX-2/sEH inhibitor pyrazolyl-urea structure-activity relationship anti-inflammatory

Data Availability Caveat: Procurement Decision-Making Under Uncertainty for CAS 2097897-33-9

CRITICAL PROCUREMENT NOTE: As of the evidence cutoff date, no publicly disclosed IC50, Ki, selectivity panel, or in vivo pharmacokinetic data were identified for CAS 2097897-33-9 in peer-reviewed journals, patent biological examples, or authoritative databases including ChEMBL and PubChem BioAssay [1]. In contrast, the comparators discussed herein (t-AUCB, AR9281, GSK2256294, AUDA) possess extensively characterized pharmacological profiles with quantitative potency data across multiple species and assay formats [REFS-2, REFS-3]. This absence of direct potency data for the target compound means that procurement decisions should be anchored to its structural differentiation from known chemotypes rather than to demonstrated pharmacological superiority. Users are strongly advised to request custom in vitro sEH inhibition screening data from the vendor before committing to large-scale procurement or initiating in vivo studies.

data gap procurement risk potency unknown sEH inhibitor

Optimal Research and Procurement Application Scenarios for CAS 2097897-33-9


Scaffold-Hopping Medicinal Chemistry Programs Targeting the sEH Hydrophobic Tunnel

CAS 2097897-33-9 is optimally deployed as a scaffold-hopping starting point in medicinal chemistry campaigns aiming to replace the adamantyl cage of t-AUCB (IC50 = 1.3 nM) or the trifluoromethyl-pyrimidine of GSK2256294 (IC50 = 27 pM) with a naphthylmethyl-pyrazolyl-cyclohexyl topology. This scaffold exploration strategy is particularly relevant for programs seeking to modulate physicochemical properties (e.g., reducing MW from ~470 to ~350 g/mol) while exploring novel interactions within the sEH hydrophobic tunnel [1]. The pyrazol-1-yl substituent additionally provides a synthetic handle for further derivatization, enabling rapid SAR expansion around the cyclohexyl ring [2].

Dual COX-2/sEH Inhibitor Screening and In Vivo Anti-Inflammatory Efficacy Studies

Given the demonstrated anti-allodynic superiority of dual COX-2/sEH inhibitors over single-target agents (compound 21i outperformed celecoxib + t-AUCB co-administration at 10 mg/kg s.c. in the LPS-induced pain model [1]), CAS 2097897-33-9 should be prioritized for dual-target screening panels. Procurement of this compound enables head-to-head comparison with established dual inhibitors (e.g., compounds 21b, 21i, 21j from Hwang et al., 2011) to determine whether the naphthylmethyl substitution alters the COX-2/sEH potency ratio or selectivity window compared to the 1,5-diarylpyrazole series [1].

Chemical Biology Tool Compound Development for Target Engagement Studies

CAS 2097897-33-9's structural features—specifically the naphthyl fluorophore-like moiety and the pyrazolyl group—may facilitate the development of fluorescent probe derivatives or photoaffinity labeling reagents for sEH target engagement studies. The naphthalene system can potentially serve as an intrinsic fluorescent reporter for binding assays, while the pyrazole ring provides a site for copper-catalyzed click chemistry conjugation to biotin or fluorophore tags, enabling cellular target occupancy measurements that are not feasible with non-aromatic sEH inhibitors such as t-AUCB [1].

Negative Control or Selectivity Tool for Kinase Inhibition Profiling

Pyrazolyl-urea compounds structurally related to CAS 2097897-33-9 have demonstrated kinase inhibitory activity, particularly against p38 MAPK (e.g., BIRB 796, a pyrazolo-naphthalenyl urea with IC50 = 8–97 nM against p38α [1]). Given the compound's naphthyl-pyrazolyl-urea architecture, procurement for kinase selectivity profiling against a broad panel is warranted to establish whether it functions as a selective sEH/COX-2 modulator or exhibits polypharmacology across the kinome. This profiling is essential for interpreting results from phenotypic screening campaigns using this compound [1].

Quote Request

Request a Quote for 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.